3-Hydroxy Chlormadinone Acetate (3β-OH-CMA) is a major active metabolite of Chlormadinone Acetate (CMA), a synthetic steroidal progestin. [] While 3β-OH-CMA is produced in the body as a metabolite of CMA, its independent role and applications in scientific research are less extensively studied compared to its parent compound. Most research focuses on its presence as a metabolite and its comparative activity to CMA. This analysis focuses on the available information on 3β-OH-CMA gleaned from studies related to CMA.
3-Hydroxy Chlormadinone Acetate is a synthetic progestin derived from chlormadinone acetate, which is widely used in hormonal therapies, particularly in contraceptive formulations and hormone replacement therapies. This compound exhibits significant progestogenic activity and has been studied for its potential antiandrogenic effects. The compound is notable for its ability to modulate reproductive hormone levels, making it relevant in both contraception and treatment of hormone-related conditions.
3-Hydroxy Chlormadinone Acetate is classified as a synthetic steroid hormone, specifically a progestin. It functions as a hormonal agent and is categorized under the broader class of sex hormones. Its chemical structure allows it to interact with progesterone receptors in the body, influencing various physiological processes.
The synthesis of 3-Hydroxy Chlormadinone Acetate typically involves the reduction of chlormadinone acetate. One notable method described in patent literature involves using a hydride reagent to selectively reduce the carbonyl group at position 3 of chlormadinone acetate, resulting in high yields of the desired hydroxy derivative .
The molecular formula of 3-Hydroxy Chlormadinone Acetate is , with a molar mass of approximately 404.93 g/mol. The structure features a steroid backbone typical of progestins, with specific functional groups that define its biological activity.
The primary reaction involving 3-Hydroxy Chlormadinone Acetate is its formation from chlormadinone acetate through selective reduction. This reaction is characterized by high regioselectivity and stereoselectivity, minimizing the need for extensive purification steps post-synthesis .
The reduction process typically involves:
This approach allows for efficient synthesis while maintaining high purity levels suitable for pharmaceutical applications.
The mechanism of action for 3-Hydroxy Chlormadinone Acetate primarily involves its interaction with progesterone receptors. Upon binding to these receptors, it mimics the effects of natural progesterone, leading to several physiological outcomes:
3-Hydroxy Chlormadinone Acetate has several scientific and medical applications:
3-Hydroxy Chlormadinone Acetate (3-OH-CMA) is a monohydroxylated metabolite of the synthetic progestin chlormadinone acetate (CMA). Its core structure retains the steroidal cyclopenta[a]phenanthrene skeleton characteristic of pregnane derivatives, with systematic IUPAC name [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate [1] [3]. The defining structural modification is the reduction of the Δ4-3-keto group of CMA to a 3-hydroxyl group, which introduces a chiral center at C3. This results in two distinct diastereomers:
The stereochemistry at C3 critically influences molecular conformation and receptor interactions. Both isomers retain the 17α-acetoxy and 6-chloro substituents of the parent compound, along with the 17β-acetyl group. The chlorine atom at C6 impedes hepatic metabolism and enhances stability, while the C17 acetate contributes to lipophilicity [1] [6]. X-ray crystallography and NMR analyses confirm trans A/B ring fusion (5β-H configuration) and chair conformations of cyclohexane rings, consistent with progesterone-derived structures [1].
Table 1: Stereochemical and Functional Group Attributes
Structural Feature | 3α-OH-CMA | 3β-OH-CMA |
---|---|---|
C3 Configuration | α-equatorial orientation | β-axial orientation |
Hydrogen Bonding Capacity | Moderate (sterically hindered) | Stronger (less hindered) |
Receptor Binding Affinity (Ki) | PR: 13 nM; AR: 83 nM [1] | PR: 6.0 nM; AR: 20 nM [1] |
Deuterated analogs of 3-OH-CMA serve as critical internal standards for mass spectrometry-based bioanalysis, enabling precise quantification in pharmacokinetic studies. Key synthetic strategies include:
These analogs undergo rigorous characterization via high-resolution mass spectrometry (HRMS), ¹H/¹³C-NMR, and HPLC-UV to confirm isotopic purity (>98%) and chemical identity. They are essential for minimizing matrix effects in LC-MS/MS assays during metabolite profiling [4] [8].
Table 2: Deuterated Analogs of 3-OH-CMA
Analog | Molecular Formula | Molecular Weight | Isotopic Substitution Site | Primary Application |
---|---|---|---|---|
3-Hydroxy Chlormadinone Acetate-d₃ | C₂₃H₂₈D₃ClO₄ | 410.0 g/mol | 17α-acetate methyl | LC-MS/MS bioanalysis [4] |
3-Hydroxy Chlormadinone Acetate-[¹³C₂,d₃] | C₂₁¹³C₂H₂₈D₃ClO₄ | 411.95 g/mol | 17β-acetyl + 17α-acetate | High-precision pharmacokinetics [8] |
The hydroxylation of CMA at C3 significantly alters its physicochemical behavior:
Experimental data remains limited for partition coefficients and solubility profiles, necessitating further characterization of stereoisomer-specific behaviors.
Table 3: Calculated Physicochemical Parameters
Property | Value | Method | Significance |
---|---|---|---|
logP (octanol/water) | 4.75 | Crippen method [7] | Predicts membrane permeability |
ΔfG° | -163.31 kJ/mol | Joback method [7] | Thermodynamic stability |
ΔvapH° | 89.67 kJ/mol | Joback method [7] | Volatility assessment |
Water Solubility | 2.0 × 10⁻⁶ mol/L (predicted) | Crippen method [7] | Biorelevant dissolution modeling |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1